molecular formula C7H7N5O2S B3248772 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 189063-54-5

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B3248772
CAS No.: 189063-54-5
M. Wt: 225.23 g/mol
InChI Key: ANMFCTUVVZJPQL-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design and development of pharmaceuticals. msesupplies.comnih.gov An analysis of FDA-approved drugs reveals that a majority, approximately 59%, of unique small-molecule drugs contain at least one nitrogen heterocyclic ring. msesupplies.com Their prevalence is attributed to their ability to engage in various biological interactions, including hydrogen bonding, which is crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov

The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for a drug's efficacy and safety. mdpi.com These rings are integral components of numerous natural products with medicinal properties, including alkaloids like morphine and quinine, as well as synthetic drugs spanning a wide range of therapeutic areas. mdpi.com

The Tetrazole Moiety as a Bioisostere and Pharmacophore

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent pharmacophore in medicinal chemistry. tandfonline.comnih.gov Its utility is largely due to its role as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the parent compound.

One of the most significant applications of the tetrazole moiety is as a non-classical bioisostere for the carboxylic acid group. tandfonline.comnih.govrug.nl Tetrazoles exhibit pKa values (typically 4.5-4.9) that are comparable to those of carboxylic acids, allowing them to exist as anions at physiological pH and mimic the electrostatic interactions of a carboxylate. rug.nldrughunter.com This substitution can lead to improved pharmacological properties. For instance, replacing a carboxylic acid with a tetrazole has been shown to increase the potency of angiotensin II receptor antagonists. drughunter.com Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for the cis-amide bond, a conformation that is often important for peptide and protein structure and function. acs.org

A key advantage of incorporating a tetrazole ring into a drug candidate is its enhanced metabolic stability. tandfonline.comrug.nl The tetrazole nucleus is generally resistant to many common metabolic pathways that can deactivate or rapidly clear a drug from the body. tandfonline.comrug.nl This increased stability can lead to a longer duration of action and improved pharmacokinetic profiles. rug.nl While the increased lipophilicity of tetrazoles compared to their carboxylic acid counterparts might suggest improved membrane permeability, their strong hydrogen bonding capacity can sometimes counteract this effect. drughunter.com However, this same hydrogen-bonding ability can also enhance binding affinity to the target protein. drughunter.com

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) has a rich history in medicinal chemistry and continues to be a vital component of a wide array of therapeutic agents. ajchem-b.comajchem-b.com

The discovery of sulfonamide drugs in the 1930s marked a pivotal moment in medicine, heralding the era of antibacterial chemotherapy. wikipedia.orgresearchgate.net Prontosil, the first commercially available sulfonamide, was a prodrug that is metabolized to the active agent, sulfanilamide. openaccesspub.org This discovery paved the way for the development of a large class of "sulfa drugs" that were the first broadly effective systemic antibacterials. wikipedia.org Beyond their antimicrobial applications, sulfonamides are integral to drugs used to treat a variety of conditions, including diabetes, inflammation, and glaucoma. openaccesspub.orgscispace.com

The sulfonamide group is a key pharmacophore for enzyme inhibition. nih.gov Sulfonamides are well-known inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria, which is the basis for their antibacterial activity. nih.govdrugbank.com In humans, sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing enzymes. ajchem-b.comnih.gov This inhibitory activity is exploited in diuretic and anti-glaucoma drugs. scispace.com More recently, sulfonamide-containing compounds have been developed as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, leading to a class of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile. frontiersin.org The ability of the sulfonamide moiety to coordinate with metal ions in enzyme active sites and to form crucial hydrogen bonds contributes to its effectiveness as an enzyme inhibitor. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H2,8,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMFCTUVVZJPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285019
Record name 4-(2H-Tetrazol-5-yl)benzenesulfonamide
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Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189063-54-5
Record name 4-(2H-Tetrazol-5-yl)benzenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-Tetrazol-5-yl)benzenesulfonamide
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Record name 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
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Synthetic Methodologies for 4 2h 1,2,3,4 Tetrazol 5 Yl Benzene 1 Sulfonamide and Derivatives

General Synthetic Routes for Tetrazole Ring Formation

The formation of the tetrazole ring is a cornerstone in the synthesis of this class of compounds. Various methods have been developed, with cycloaddition and multicomponent reactions being the most prominent.

[2+3] Cycloaddition Reactions (Azide-Nitrile Cycloaddition)

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. nih.govacs.org This reaction, first described in the early 20th century, involves the 1,3-dipolar cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile. nih.gov

The reaction can be performed using various azide sources, including sodium azide in the presence of a proton source like ammonium (B1175870) chloride, or hydrazoic acid. nih.govyoutube.com The mechanism is thought to proceed through the activation of the nitrile by a Lewis or Brønsted acid, which facilitates the nucleophilic attack of the azide anion. youtube.com The resulting intermediate then undergoes cyclization to form the aromatic tetrazole ring. youtube.com

Electron-withdrawing groups on the nitrile substrate can enhance the reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide's Highest Occupied Molecular Orbital (HOMO). nih.govnih.gov However, the reaction often requires elevated temperatures and the use of catalysts to proceed efficiently, especially with less activated nitriles. nih.gov

Reactants Conditions Product Key Features
Nitrile, Sodium Azide, Ammonium ChlorideDMF, Heat5-substituted-1H-tetrazoleCommon and straightforward method. youtube.com
Nitrile, Hydrazoic AcidVaries5-substituted-1H-tetrazoleDirect use of a potentially hazardous reagent. nih.gov
Activated Nitrile, Organic AzideElevated Temperature1,5-disubstituted-tetrazoleGenerally requires highly activated nitriles. acs.org

Multicomponent Reactions for Tetrazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like tetrazoles in a single synthetic step from three or more starting materials. nih.govbohrium.comeurekaselect.com The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, yielding α-aminomethyl tetrazoles. acs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ). nih.govacs.org

MCRs are highly valued for their ability to generate diverse molecular scaffolds with high efficiency, reducing the number of synthetic steps and purification procedures. bohrium.comeurekaselect.com This approach is particularly advantageous in medicinal chemistry for the rapid generation of compound libraries for drug discovery. bohrium.com

Reaction Type Components Product Advantages
Ugi Tetrazole Reaction (UT-4CR)Isocyanide, Oxo component, Amine, Hydrazoic acidα-Aminomethyl tetrazolesHigh convergence, diversity, and complexity. nih.govacs.org
Novel Three-Component ReactionCarbonyl compound, Amine, Azide (with a chlorinating agent)1,5-disubstituted tetrazolesMicrowave-assisted, efficient, and safe. rug.nl

Catalytic Methods in Tetrazole Synthesis

To overcome the often harsh conditions required for traditional tetrazole synthesis, various catalytic methods have been developed. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions. organic-chemistry.orgtandfonline.com

A wide range of catalysts have been explored, including:

Metal Catalysts : Zinc salts have been shown to effectively catalyze the reaction of nitriles with sodium azide in water. organic-chemistry.org Copper-based nanocatalysts, often supported on magnetic nanoparticles for easy separation and recycling, have also demonstrated high efficiency in the synthesis of tetrazoles. tandfonline.comamerigoscientific.com Cobalt complexes have also been utilized for the [3+2] cycloaddition reaction. acs.org

Organocatalysts : L-proline has been employed as an environmentally benign and cost-effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles. organic-chemistry.org

Heterogeneous Catalysts : Zeolites and silica-supported sodium hydrogen sulfate (B86663) have been used as recyclable solid acid catalysts. organic-chemistry.orgtandfonline.com

These catalytic systems offer significant advantages in terms of sustainability and process efficiency. organic-chemistry.orgamerigoscientific.com

Catalyst Type Example Substrates Key Advantages
Metal SaltZinc saltsAromatic and alkyl nitrilesReadily available, effective in water. organic-chemistry.org
NanocatalystCopper on Fe3O4Aromatic amines, sodium azide, triethyl orthoformateHigh catalytic activity, recyclability. tandfonline.comamerigoscientific.com
OrganocatalystL-prolineAliphatic and aryl nitrilesEnvironmentally benign, cost-effective. organic-chemistry.org
HeterogeneousZeoliteNitriles and sodium azideRecyclable, easy separation. tandfonline.com

Approaches for Sulfonamide Moiety Introduction

The sulfonamide group is a critical pharmacophore, and its introduction onto the benzene (B151609) ring is a key step in the synthesis of the target compound.

Reaction with Chlorosulfonic Acid

A direct and common method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction using chlorosulfonic acid. rsc.orgwisc.edu In the context of synthesizing 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, a suitable precursor such as a protected aminophenyl tetrazole would be reacted with an excess of chlorosulfonic acid. wisc.edu This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, which can then be converted to the sulfonamide. rsc.orgwisc.edu

The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the benzene ring. wisc.edu This method, while effective, often requires harsh conditions and the use of a hazardous reagent. rsc.orgthieme-connect.com

Coupling with Amines and Sulfonyl Chlorides

The most prevalent method for the formation of a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgcbijournal.com This reaction is generally high-yielding and proceeds under relatively mild conditions, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. cbijournal.com

The key challenge often lies in the synthesis of the requisite sulfonyl chloride. nih.gov Besides direct chlorosulfonylation, other methods to prepare aryl sulfonyl chlorides include:

From Arylboronic Acids : Palladium-catalyzed reactions of arylboronic acids with a sulfur dioxide surrogate can produce aryl sulfonyl chlorides under mild conditions, offering good functional group tolerance. nih.gov

Oxidative Coupling : Thiols can be oxidatively coupled with amines in the presence of an oxidizing agent to directly form sulfonamides. rsc.org

From Carboxylic Acids : A newer strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be reacted in a one-pot synthesis with an amine to form the sulfonamide. nih.govacs.org

These alternative routes provide milder and more versatile approaches to the synthesis of sulfonamides, avoiding the harsh conditions of traditional chlorosulfonylation. thieme-connect.comnih.gov

Method Starting Materials Intermediate Key Features
Direct Amination of Sulfonyl ChlorideAryl sulfonyl chloride, Amine-The most common and straightforward method. rsc.orgcbijournal.com
Palladium-Catalyzed ChlorosulfonylationArylboronic acid, Sulfur dioxide surrogateAryl sulfonyl chlorideMild conditions, good functional group tolerance. nih.gov
One-Pot from Carboxylic AcidAromatic carboxylic acid, AmineAryl sulfonyl chlorideMerges traditional amide coupling partners to generate sulfonamides. nih.govacs.org
Oxidative CouplingThiol, Amine-Direct formation of the S-N bond. rsc.org

Specific Synthesis of this compound and Key Intermediates

The synthesis of the title compound is not a trivial matter and relies on the strategic formation of its two key functional groups: the tetrazole ring and the sulfonamide moiety. The order of their introduction is a critical consideration in any synthetic pathway.

Precursor Synthesis and Functionalization

The foundation of the synthesis lies in the preparation of appropriately functionalized benzene ring precursors. A common and effective strategy commences with 4-cyanobenzonitrile. The synthesis of the key intermediate, 4-cyanobenzenesulfonamide, is a pivotal step. This can be achieved by first introducing a sulfonyl chloride group onto the benzene ring of a suitable precursor, followed by reaction with ammonia (B1221849). For instance, 2-fluoronitrobenzene can be treated with chlorosulfonic acid, and the resulting sulfonyl chloride can then be reacted with ammonia to form the sulfonamide. nih.gov

Another crucial precursor is 4-aminobenzonitrile, which can be functionalized to introduce the sulfonamide group. The general procedure for sulfonamide synthesis involves reacting an aniline (B41778) (in this case, 4-aminobenzonitrile) with a sulfonyl chloride in an anhydrous solvent, often in the presence of a base like diisopropylethylamine (DIPEA). nih.gov This approach builds the sulfonamide moiety before the tetrazole ring is constructed.

Sequential Construction of Tetrazole and Sulfonamide Moieties

The assembly of the final molecule can proceed via two primary sequences: forming the sulfonamide first, followed by the tetrazole, or vice versa.

A prevalent and highly effective method for constructing the 5-substituted tetrazole ring is the [2+3] cycloaddition reaction between a nitrile precursor and an azide source, such as sodium azide or trimethylsilyl (B98337) azide. nih.govresearchgate.net This reaction is a cornerstone of tetrazole synthesis.

In a logical synthetic sequence, one would start with a precursor that already contains the sulfonamide group, such as 4-cyanobenzenesulfonamide. This intermediate undergoes a cycloaddition reaction with an azide to form the tetrazole ring. This approach is advantageous as the electron-withdrawing nature of the sulfonamide group can facilitate the cycloaddition by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide. nih.gov An eco-friendly protocol for a similar transformation, the synthesis of N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides, utilizes a ZnBr2-catalyzed [2+3] cycloaddition of N-cyano-N-arylbenzenesulfonamides and sodium azide in water, highlighting a green chemistry approach to this reaction. researchgate.net

The general scheme for this sequential construction is as follows:

Sulfonamide formation: A substituted aniline is reacted with a sulfonyl chloride to yield a benzenesulfonamide (B165840) derivative. If the starting material is 4-aminobenzonitrile, this step yields N-(4-cyanophenyl)benzenesulfonamide.

Tetrazole formation: The nitrile group of the sulfonamide intermediate is then converted to the tetrazole ring via a cycloaddition reaction with an azide source, yielding the final product.

Derivatization Strategies and Analog Library Generation

Creating derivatives of this compound is crucial for exploring its chemical space and developing structure-activity relationships. This is achieved by introducing various substituents or by linking the core structure to other heterocyclic systems.

Substituent Effects on Reaction Outcomes

The nature of substituents on the benzene ring significantly influences the outcomes of the synthetic reactions. Electron-withdrawing groups, such as nitro or halo groups, attached to the phenyl ring of the nitrile precursor generally accelerate the [2+3] cycloaddition reaction with azides. nih.gov This is because they enhance the electrophilicity of the nitrile carbon, making it more reactive towards the azide nucleophile.

Conversely, electron-donating groups may slow down this reaction. The steric properties of substituents also play a role; bulky groups near the reaction center can hinder the approach of reagents, potentially lowering reaction yields or requiring more forcing conditions. nih.gov In the synthesis of 4-phenyl-1-arylsulfonylimidazolidinones, for example, it was found that the volume of the substituent on the phenylsulfonyl motif correlated with cytotoxic activity, indicating that steric factors can be critically important for the biological function of the final molecule. nih.gov

Hybridization Approaches with Other Heterocycles

A powerful strategy for generating diverse analog libraries is to create hybrid molecules that incorporate the tetrazolyl-benzenesulfonamide scaffold with other heterocyclic rings known for their biological activities. This approach can lead to compounds with novel or enhanced properties.

Several studies have successfully synthesized such hybrids:

Oxadiazole Hybrids: New sulfonamide derivatives have been synthesized that contain both a 1,3,4-oxadiazole (B1194373) moiety and a tetrazole ring. researchgate.net

Phthalazine Hybrids: A series of novel pthalazine-sulfonamide-tetrazole derivatives has been prepared, demonstrating the feasibility of linking the core structure to more complex heterocyclic systems. aelsindia.com

Pyrazole Hybrids: The synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govtriazine sulfonamides has been reported, creating complex fused-ring systems. mdpi.com Another approach involves creating tetrapodal molecules that bear two pyrazole-tetrazole units. mdpi.com

Thiazolidin-4-one Hybrids: Novel thiazolidin-4-one benzenesulfonamide arylidene hybrids have been designed and synthesized, combining the sulfonamide functionality with a different five-membered heterocycle. nih.gov

These hybridization strategies significantly expand the chemical diversity of the parent compound, allowing for the exploration of new chemical entities.

Spectroscopic and Analytical Techniques in Synthetic Confirmation

The confirmation of the successful synthesis of this compound and its derivatives relies on a suite of modern spectroscopic and analytical methods. These techniques provide unambiguous evidence of the molecular structure. researchgate.netaelsindia.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to identify the chemical environment of protons in the molecule. Characteristic signals include those for the aromatic protons on the benzene ring, typically appearing as multiplets in the 7-8.5 ppm region. The protons of the sulfonamide (SO₂NH₂) group and the tetrazole (NH) group give rise to signals that can be confirmed by D₂O exchange. researchgate.netripublication.comnih.gov

¹³C NMR: This provides information about the carbon skeleton of the molecule. It is used to confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, tetrazole carbon). researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The presence of the sulfonamide group is confirmed by characteristic stretching vibrations. aelsindia.com

SO₂ Stretching: Asymmetric and symmetric stretching bands for the S=O bonds are typically observed in the ranges of 1365–1330 cm⁻¹ and 1160–1150 cm⁻¹, respectively. aelsindia.comresearchgate.net

N-H Stretching: The N-H stretch of the sulfonamide and the tetrazole ring typically appears as a broad band in the region of 3400–3200 cm⁻¹. aelsindia.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govmdpi.com Electrospray ionization (ESI) is a common technique, and fragmentation patterns can provide further structural information. A unique fragmentation pathway for some aromatic sulfonamides involves the loss of SO₂ (64 Da). nih.gov

Interactive Table: Characteristic Spectroscopic Data for Tetrazolyl-Benzenesulfonamide Scaffolds

Technique Functional Group Characteristic Signal/Band Reference
¹H NMR Aromatic-H ~7.0-8.5 ppm (multiplets) researchgate.netripublication.com
SO₂NH₂ Variable, confirmed by D₂O exchange nih.gov
Tetrazole-NH Variable, confirmed by D₂O exchange researchgate.net
IR SO₂ (asymmetric stretch) ~1365-1330 cm⁻¹ aelsindia.comresearchgate.net
SO₂ (symmetric stretch) ~1160-1150 cm⁻¹ aelsindia.comresearchgate.net
N-H (sulfonamide/tetrazole) ~3400-3200 cm⁻¹ aelsindia.com
MS (ESI) Molecular Ion [M+H]⁺ or [M-H]⁻ nih.govmdpi.com
Fragmentation Loss of SO₂ (64 Da) nih.gov

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a sulfonamide derivative, interacts with a protein's binding site. This approach is instrumental in drug discovery, offering predictions on binding affinity and the specific interactions that stabilize the ligand-protein complex.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

The interaction of benzenesulfonamide-tetrazole scaffolds with protein active sites is characterized by a network of non-covalent interactions. For sulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase (CA), the sulfonamide group is a key pharmacophore. nih.govnih.gov Molecular docking studies reveal that the nitrogen atom of the sulfonamide group often coordinates with the catalytic zinc ion in the active site. nih.govmdpi.com

Key interactions observed in docking studies of similar sulfonamide compounds include:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group (-SO2) and the nitrogen atoms of the tetrazole ring are potent hydrogen bond acceptors, frequently interacting with hydrogen-bond-donating residues like threonine, serine, and asparagine in the active site. nih.govresearchgate.net The N-H protons of the sulfonamide and tetrazole moieties can also act as hydrogen bond donors.

Hydrophobic Interactions: The benzene (B151609) ring of the molecule typically engages in hydrophobic interactions, such as π-π stacking or π-alkyl interactions, with aromatic or aliphatic residues like phenylalanine, leucine, and isoleucine. nih.govresearchgate.net

Electrostatic Interactions: The electron-rich tetrazole ring and the negatively charged sulfonyl oxygen atoms can participate in favorable electrostatic interactions with positively charged residues like lysine (B10760008) or arginine within the binding pocket. x-mol.com Studies on related naphthalene (B1677914) bis-sulfonamides binding to the Keap1 Kelch domain show that anionic portions of the molecule are screened by arginine residues. chemrxiv.org

Table 1: Common Ligand-Protein Interactions for Sulfonamide-Tetrazole Scaffolds
Interaction TypeMolecular GroupPotential Interacting Residues
CoordinationSulfonamide NitrogenZn2+ (in metalloenzymes)
Hydrogen BondingSulfonyl Oxygens, Tetrazole Nitrogens, N-H groupsThr, Ser, Gln, Asn, Lys
Hydrophobic (π-π, π-alkyl)Benzene RingPhe, Tyr, Trp, Leu, Val, Ile
ElectrostaticTetrazole Ring, Sulfonyl GroupArg, Lys

Prediction of Binding Affinity and Pose

Molecular docking algorithms predict the preferred orientation (pose) of a ligand within a protein's active site and estimate the strength of the binding, often expressed as a binding energy or docking score. researchgate.net For sulfonamide derivatives targeting carbonic anhydrases, a common binding pose involves the sulfonamide moiety anchoring deep within a conical active site to interact with the zinc ion, while the tetrazolyl-benzene tail extends towards the entrance of the cavity, interacting with residues lining the pocket. nih.gov

The binding affinity is a critical parameter for predicting a compound's potency. Docking studies on various tetrazole and sulfonamide-containing compounds have demonstrated a wide range of binding energies, which correlate with their inhibitory activities (IC50 or Ki values). For instance, pyrazolo-triazine sulfonamides have shown potent inhibition of carbonic anhydrase isoforms CA-IX and CA-XII, with dissociation constants (Ki) in the nanomolar range, supported by favorable docking scores. mdpi.comnih.gov Similarly, docking of N-substituted-β-D-glucosamine benzenesulfonamides against CA IX yielded a potent inhibitor with an IC50 value of 10.01 nM, and the predicted binding mode rationalized this high affinity. nih.gov

Table 2: Predicted Binding Affinities for Related Sulfonamide Inhibitors against Carbonic Anhydrase (CA) Isoforms
Compound ClassTargetPredicted Binding Energy / ScoreExperimental Potency
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmkjc.inresearchgate.nettriazine SulfonamidesCA-IX-9.08 (Binding Score)Ki = 23.7 nM
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmkjc.inresearchgate.nettriazine SulfonamidesCA-XIIN/AKi = 5.3 nM
N-substituted-β-D-glucosamine BenzenesulfonamidesCA-IXFavorable Docking ScoreIC50 = 10.01 nM
Benzylaminoethyureido-Tailed BenzenesulfonamidesCA-IXN/AKi = 20.3 nM

Identification of Key Residues and Active Sites

A significant outcome of docking studies is the identification of key amino acid residues that are crucial for ligand binding. For benzenesulfonamide (B165840) inhibitors of carbonic anhydrase IX, residues such as Asn67, Gln92, Phe131, and Thr200 have been identified as important interaction points. nih.govresearchgate.net Specifically, the interaction with Thr200 via a hydrogen bond to the SO2 group is a common feature. nih.gov In studies of other enzyme systems, docking has revealed that specific residues like Glu277 and His351 are important for stabilizing active compounds in the active site of α-glucosidase. researchgate.net The identification of these key residues is invaluable for designing new derivatives with improved selectivity and affinity, as modifications can be made to the ligand to enhance interactions with these specific points.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to analyze electron distribution, molecular orbitals, and reactivity, offering insights that complement experimental findings. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Functions)

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. jsaer.comnih.gov For benzenesulfonamide derivatives, MEP surfaces typically show negative potential (red/yellow regions) localized over the electronegative oxygen atoms of the sulfonamide group and the nitrogen atoms of the tetrazole ring. jsaer.comresearchgate.net These regions represent likely sites for electrophilic attack and are where hydrogen bond acceptors are located. Positive potential (blue regions) is generally found around the hydrogen atoms, particularly the N-H protons, indicating sites for nucleophilic attack. jsaer.comnih.gov

Fukui Functions: Fukui functions are reactivity descriptors that identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. mkjc.in This analysis can pinpoint the most reactive sites within the 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide structure, guiding the understanding of its chemical behavior and potential metabolic transformations. researchgate.net Analysis of related compounds shows that these functions can highlight the electron-donating and accepting abilities of different atoms or functional groups. researchgate.net

Other important descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govindexcopernicus.com

Tautomeric Equilibria and Conformational Analysis (e.g., 1H vs 2H Tetrazole)

Tautomeric Equilibria: The tetrazole ring can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, which have distinct physicochemical properties. researchgate.netresearchgate.net Quantum chemical calculations are essential for determining the relative stability of these tautomers. Theoretical studies have consistently shown that for many 5-substituted tetrazoles, the 2H-tautomer is energetically more stable than the 1H-tautomer, though the energy difference can be small and influenced by substitution patterns and solvent effects. rsc.orgdntb.gov.ua DFT calculations on related systems have shown that the 1H tautomer can be lower in energy by approximately 25–30 kJ/mol in some cases, making it the most energetically preferable form. mdpi.com This equilibrium is critical as the different tautomers can exhibit different binding modes and affinities with a protein target.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in understanding the relationship between the chemical structure of a compound and its biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and highlight the structural features that are crucial for their biological function.

While specific 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for this compound are not extensively documented in publicly available literature, the methodologies have been widely applied to structurally related benzenesulfonamide derivatives, particularly those acting as carbonic anhydrase inhibitors. nih.govnih.govnih.gov These studies serve as a valuable framework for predicting the behavior of the target compound.

For a series of thieno-pyrimidine derivatives, 3D-QSAR models were successfully established. semanticscholar.org The CoMFA model showed a leave-one-out cross-validated correlation coefficient (q²) of 0.818, and the CoMSIA model exhibited a q² of 0.801, indicating robust predictive capabilities. semanticscholar.org Similarly, in studies of 2-mercaptobenzenesulfonamides as HIV-1 integrase inhibitors, CoMFA and CoMSIA models yielded reliable predictions with cross-validated coefficients (q²) as high as 0.719. nih.gov

These predictive models are typically developed by aligning a set of analogous compounds and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). The resulting data is then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

Table 1: Representative Statistical Parameters from 3D-QSAR Studies on Related Scaffolds
ModelCompound Classq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²Reference
CoMFAThieno-pyrimidine derivatives0.8180.917Not Reported semanticscholar.org
CoMSIAThieno-pyrimidine derivatives0.8010.897Not Reported semanticscholar.org
CoMFA2-MercaptobenzenesulfonamidesUp to 0.719Up to 0.932Not Reported nih.gov
CoMSIA2-MercaptobenzenesulfonamidesUp to 0.719Up to 0.932Not Reported nih.gov
CoMFAThiazolone derivatives0.6210.9500.685 nih.gov
CoMSIAThiazolone derivatives0.6850.9400.822 nih.gov

The contour maps generated from CoMFA and CoMSIA models are instrumental in visualizing the structural features that influence biological activity. semanticscholar.org These maps highlight regions where modifications to the molecule can either enhance or diminish its potency.

QSAR studies on a broad range of sulfonamides have identified several chemical variables relevant to their inhibitory activity, including the dipole moment, frontier orbital energies, solvation energy, and electrostatic potential-based charges on the atoms of the sulfonamide group. nih.gov The size and polarizability of the molecule also play a role. nih.gov

In Silico Pharmacokinetic Predictions (ADMET)

ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal (GI) tract. In silico models can predict GI absorption based on physicochemical properties. uoa.grnih.govresearchgate.net For this compound, the presence of both a sulfonamide and a tetrazole group will influence its absorption characteristics. While specific data for this compound is scarce, studies on related tetrazole derivatives have shown high gastrointestinal absorption. aaup.edu However, it's also noted that the acidic nature of a tetrazole moiety can sometimes be associated with poor absorption.

Physiologically based biopharmaceutics modeling (PBBM) can simulate the in vivo intestinal absorption and colonic concentrations of drugs. mdpi.com These models take into account factors like drug dissolution, solubility, and permeability in different segments of the GI tract. mdpi.com

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.govresearchgate.net Inhibition of these enzymes can lead to drug-drug interactions. In silico predictions can estimate the potential of a compound to inhibit specific CYP isoforms.

Studies on sulfonamide antibiotics have shown that they can be metabolized by CYP450 enzymes. nih.govresearchgate.net Furthermore, some tetrazole-containing compounds have been identified as potential inhibitors of several cytochrome enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. aaup.edu Therefore, it is plausible that this compound may exhibit inhibitory activity against certain CYP isoforms, a factor that would require experimental validation.

Table 2: Predicted ADMET Properties for Tetrazole and Sulfonamide-Containing Compounds from In Silico Studies
PropertyPredicted Outcome for Related CompoundsPotential ImplicationReference
Gastrointestinal AbsorptionHigh for some tetrazole derivativesGood potential for oral absorption aaup.edu
CYP1A2 InhibitionInhibition observed for some tetrazole derivativesPotential for drug-drug interactions aaup.edu
CYP2C19 InhibitionInhibition observed for some tetrazole derivativesPotential for drug-drug interactions aaup.edu
CYP2C9 InhibitionInhibition observed for some tetrazole derivativesPotential for drug-drug interactions aaup.edu
CYP3A4 InhibitionInhibition observed for some tetrazole derivativesPotential for drug-drug interactions aaup.edu
Rule-of-Five ComplianceGenerally compliant for many small molecule drugsIndicates "drug-likeness" and potential for good oral bioavailability researchgate.netnih.govdrugbank.com

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. researchgate.netdrugbank.com The rule states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

An analysis of this compound based on its chemical structure suggests that it is likely to be compliant with the Rule of Five. For a related compound, 4-(4-(((1H-Benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)oxy)methyl), the calculated molecular weight was 377.79 g/mol , logP was 2.97, with 6 hydrogen bond acceptors and 0 hydrogen bond donors, showing no violations of the rule. mdpi.com This compliance suggests that this compound possesses physicochemical properties that are favorable for oral administration.

Despite a comprehensive search for theoretical and computational investigations, no specific studies focusing on the molecular dynamics (MD) simulations of this compound could be identified in the publicly available scientific literature.

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into its conformational flexibility, interactions with biological targets (such as enzymes or receptors), and its behavior in different solvent environments. This information is often crucial in the field of drug discovery and materials science for understanding a compound's mechanism of action and for the rational design of new derivatives with improved properties.

Typically, a molecular dynamics simulation study would involve:

Force Field Parameterization: Defining the parameters that describe the potential energy of the system, including bond lengths, angles, dihedrals, and non-bonded interactions for the atoms in this compound.

System Setup: Placing the molecule in a simulation box, often solvated with water molecules and ions to mimic physiological conditions.

Simulation Production: Running the simulation for a specific duration (from nanoseconds to microseconds) to generate a trajectory of the molecule's dynamic behavior.

Data Analysis: Analyzing the trajectory to extract information such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and hydrogen bond analysis.

While computational studies, such as Density Functional Theory (DFT) calculations, have been performed on related benzenesulfonamide and tetrazole-containing compounds to investigate their molecular structure and electronic properties, specific and detailed research findings from molecular dynamics simulations for this compound, including data tables of simulation parameters or detailed research findings, are not available. The absence of such dedicated studies prevents a detailed discussion and the presentation of interactive data tables as requested.

Future research in the computational chemistry of this compound would be necessary to generate the data required for a thorough analysis of its dynamic properties.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Tetrazole Ring

The tetrazole ring is a cornerstone of the molecule's activity, largely due to its ability to act as a bioisostere of a carboxylic acid group.

In medicinal chemistry, the 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid functionality. semanticscholar.orgtandfonline.com This substitution is a common strategy to enhance a molecule's pharmacokinetic profile. tandfonline.com The tetrazole group is metabolically more stable than a carboxylic acid and can increase lipophilicity, which may improve bioavailability. tandfonline.comnbinno.com

The acidity of the tetrazole ring is comparable to that of carboxylic acids, which is a key factor in its ability to mimic this group in biological systems. nbinno.comnih.gov This similarity in pKa allows the tetrazole to engage in analogous electrostatic interactions with target receptors. nbinno.com However, subtle but significant differences exist; for instance, anionic tetrazoles are noted to be nearly ten times more lipophilic than their corresponding carboxylates. semanticscholar.orgnih.gov

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and 1H-Tetrazole Moieties
PropertyCarboxylic Acid1H-TetrazoleReference
pKa~4.2–4.4~4.5–4.9 semanticscholar.org
Lipophilicity (Anion)Base Value~10x Higher semanticscholar.orgnih.gov
H-Bond Environment ExtensionBase ValueExtends ~1.2 Å further from the core cambridgemedchemconsulting.comresearchgate.net
Metabolic StabilitySusceptible to biological transformationsMetabolically stable tandfonline.com

The tetrazole moiety plays a direct and critical role in binding to biological targets. Its four nitrogen atoms provide multiple opportunities to form hydrogen bonds or engage in π-stacking with receptor sites, which can lead to increased binding affinity compared to a carboxylate. nih.govacs.org The delocalized negative charge of the tetrazolate anion is crucial for these interactions. acs.org

A prominent example is seen in angiotensin II receptor antagonists like Losartan, where replacing a carboxylic acid with a tetrazole enhances potency tenfold. nih.gov This is attributed to the specific geometry of the tetrazole ring, which projects the acidic proton or negative charge approximately 1.5 Å further from the attached aryl ring than a carboxylic acid does. nih.gov Studies on the AT1 receptor have shown that the tetrazole group binds to a subsite involving residues like Lys199 and His256. nih.govresearchgate.net This interaction is not a simple salt bridge but may involve a more complex lysine-aromatic interaction. nih.govresearchgate.net

Furthermore, the tetrazole ring can act as an efficient metal chelator, similar to a carboxylate, allowing it to interact directly with metalloenzymes by displacing water molecules in the active site. nih.govacs.org The adaptability of the tetrazole ring is also highlighted in its interaction with the Keap1 protein, where it can bind in multiple rotational states ('cis' and 'trans'), contributing significantly to high-affinity binding. chemrxiv.orgchemrxiv.org

Substituent Effects on Benzene (B151609) Sulfonamide Moiety

Modifications to the benzene sulfonamide portion of the molecule can profoundly affect its physicochemical properties and biological activity.

The electronic properties of substituents on the benzene ring directly influence the acidity of the sulfonamide group. Electron-withdrawing groups (EWGs), such as nitro or halogen groups, make the sulfonamide a stronger acid by pulling electron density away from the ring. vu.nl Conversely, electron-donating groups (EDGs), like alkyl or methoxy (B1213986) groups, make the sulfonamide a weaker acid. vu.nl

The impact of these substitutions on biological activity is highly dependent on the specific target protein. For some targets, increased antibacterial activity is observed with the introduction of electron-withdrawing groups. nih.gov In one study of Keap1-Nrf2 interaction inhibitors, compounds with electron-donating groups (e.g., methyl, phenyl) showed better activity, while those with electron-withdrawing groups (e.g., fluoro, trifluoromethyl) were less potent. nih.gov This illustrates that the optimal electronic nature of the benzene ring must be determined empirically for each therapeutic target.

Table 2: Effect of Substituents on the Benzene Ring on Biological Activity for Different Targets
Substituent TypeExample GroupsEffect on Sulfonamide AcidityObserved Impact on Biological Activity (Target-Dependent)Reference
Electron-Donating (EDG)-CH₃, -OCH₃, -PhenylDecreases (Weaker Acid)Increased activity (Keap1-Nrf2 inhibitors) vu.nlnih.gov
Electron-Withdrawing (EWG)-NO₂, -F, -Cl, -CF₃Increases (Stronger Acid)Increased activity (some antibacterial agents); Decreased activity (Keap1-Nrf2 inhibitors) vu.nlnih.govnih.gov

Halogenation, in particular, can serve a dual purpose. Besides modulating acidity, halogens like chlorine or bromine can orient the benzene ring within a binding site, thereby influencing both binding affinity and selectivity. nih.gov

The "amino linker" refers to the -NH₂ group of the sulfonamide (-SO₂NH₂). Substitution on this nitrogen (N1-substitution) is a critical site for molecular modification. SAR studies have shown that replacing one of the hydrogens on the sulfonamide nitrogen with various substituents can dramatically alter activity. pharmacy180.com

For instance, introducing heterocyclic substituents often leads to highly potent derivatives. pharmacy180.comyoutube.com In a series of cyclooxygenase-2 (COX-2) inhibitors, replacing a methyl sulfone group with a sulfonamide moiety resulted in compounds with superior pharmacological properties. researchgate.net The nature of the N-substituent is key; studies on anticancer agents found that smaller alkyl groups (N,N-dimethyl) led to better activity than larger ones (N,N-diethyl). acs.org The acidity of the remaining N-H proton is also a crucial factor, as the ionized form of the sulfonamide is often the biologically active species. pharmacy180.comijpsonline.com

Conformational Flexibility and Steric Effects

The three-dimensional shape and flexibility of 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide are critical determinants of its interaction with biological targets. The ability of the molecule to adopt a specific conformation to fit into a receptor's binding pocket is essential for its activity.

Research on structurally related naphthalene (B1677914) bis-sulfonamides has revealed that these molecules can exist in different rotational states, or conformers (e.g., 'cis' and 'trans'). chemrxiv.orgchemrxiv.org The molecule may exist in a more stable conformation in solution but adopt a different, higher-energy conformation upon binding to a receptor to maximize favorable interactions. chemrxiv.orgchemrxiv.org Molecular dynamics simulations have shown that while one form may be more stable in solution, the other may have a lower interaction energy within the binding site. chemrxiv.orgchemrxiv.org

Steric effects also play a crucial role. The introduction of bulky substituents can hinder the molecule from fitting into the active site, thereby reducing or abolishing its activity. pharmacy180.comslideshare.net Conversely, specific steric features can be advantageous. For example, a strategically placed halogen atom can help to orient the aromatic ring in a preferred conformation for optimal binding. nih.gov The rotational barrier around the bonds connecting the different parts of the molecule can be influenced by steric repulsion between adjacent groups, which in turn dictates the favored three-dimensional structure. vu.nl

Rational Design Principles for Optimized Analogs

The optimization of lead compounds into clinical candidates often involves fine-tuning the molecular structure to enhance desired properties while minimizing undesirable ones. For analogs of this compound, this process is guided by established medicinal chemistry principles.

The tetrazole ring in this compound is a well-known bioisostere for a carboxylic acid group. beilstein-journals.org This substitution is a common strategy in drug design to improve metabolic stability and oral bioavailability. beilstein-journals.org However, further optimization can be achieved by exploring other bioisosteric replacements for the tetrazole moiety itself.

Research has shown that other acidic heterocycles can serve as effective tetrazole surrogates. For instance, in the development of dual MCL-1/BCL-xL inhibitors, both tetrazole and acylsulfonamide motifs were investigated as bioisosteric replacements for a carboxylic acid. researchgate.netrsc.orgrsc.orgnih.gov These groups exhibit comparable pKa values to the carboxylic acid function and, in some cases, demonstrated similar or improved binding affinities. researchgate.netrsc.orgrsc.orgnih.gov This suggests that for this compound, replacing the tetrazole with an acylsulfonamide or other acidic isosteres like 1,2,4-oxadiazol-5(4H)-one or a 1-hydroxypyrazole could be a viable strategy to modulate activity and physicochemical properties. cambridgemedchemconsulting.com

The choice of a bioisosteric replacement is often guided by the desired pKa, polarity, and vector for substituent placement. The following table summarizes some potential bioisosteric replacements for the tetrazole ring:

Bioisosteric ReplacementKey FeaturesPotential Advantages
AcylsulfonamideAcidic proton, similar pKa to tetrazole.Can offer improved binding interactions and modulate solubility.
1,2,4-Oxadiazol-5(4H)-oneHeterocyclic acidic group.May alter electronic distribution and hydrogen bonding capacity.
1-HydroxypyrazoleWeakly acidic heterocycle.Higher pKa may lead to better tissue permeation. cambridgemedchemconsulting.com
1,2,4-TriazolsulfoneNovel acidic bioisostere.Can provide a different spatial arrangement of acidic and hydrogen-bonding features. cambridgemedchemconsulting.com

These transformations allow for the exploration of new chemical space while retaining the key acidic feature often required for interaction with biological targets.

Scaffold hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. In the context of benzenesulfonamides, a common strategy is the "tail approach," where different cyclic or acyclic moieties are attached to the benzenesulfonamide (B165840) core. nih.govnih.gov This approach has been successfully used in the design of carbonic anhydrase inhibitors, where the sulfonamide group acts as a zinc-binding group, and the "tail" interacts with other regions of the active site to confer isoform selectivity. nih.gov

For this compound, one could envision hybridizing the tetrazolyl-benzenesulfonamide scaffold with other heterocyclic systems known to possess relevant biological activities. For example, incorporating a triazole moiety, another important pharmacophore, could lead to novel compounds with altered biological profiles. nih.govnih.gov

Development of Lead Compounds and Pharmacophore Models

The development of potent and selective inhibitors often begins with a "hit" compound identified through screening, which is then optimized into a "lead" compound. For benzenesulfonamide-based compounds, the sulfonamide group is often a key pharmacophoric element, for instance, by binding to a zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a molecule like this compound, a pharmacophore model would likely include:

An acidic group (the tetrazole).

An aromatic ring (the benzene).

A hydrogen bond donor/acceptor group (the sulfonamide).

The spatial relationship between these features is critical for target recognition. jppres.com Computational studies can be employed to develop and refine pharmacophore models based on a series of active analogs. researchgate.net These models can then be used for virtual screening of compound libraries to identify new chemotypes with the desired biological activity. jppres.com

Pharmacological Activities and Mechanistic Elucidation in Vitro and Non Human in Vivo

Antimicrobial Activity

The antimicrobial spectrum of 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide and its analogs encompasses a range of pathogenic bacteria and fungi. The presence of both the sulfonamide and tetrazole functionalities contributes to its broad-spectrum potential.

Antibacterial Efficacy (Gram-positive, Gram-negative Strains)

Derivatives of benzenesulfonamide (B165840) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against various bacterial strains researchgate.netmdpi.comnih.gov. The hybridization of a tetrazole ring with other heterocyclic systems has also been explored as a strategy to enhance antibacterial effectiveness nih.gov.

While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of bacterial strains are not extensively detailed in the available literature, the general activities of related sulfonamide and tetrazole derivatives provide a basis for its expected efficacy.

The antibacterial mechanism of action for compounds containing a sulfonamide group is well-established. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial in the bacterial folic acid synthesis pathway. researchgate.netnih.govnih.govresearchgate.net By blocking this pathway, sulfonamides disrupt the synthesis of essential nucleic acids and proteins, leading to bacteriostasis.

The tetrazole moiety, on the other hand, has been associated with the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition of these topoisomerases leads to breaks in the bacterial chromosome and ultimately cell death. Specifically, in Gram-positive bacteria, topoisomerase IV is often the primary target for many quinolone-based antibiotics, a class of compounds that also target these enzymes. mdpi.com The potential for tetrazole derivatives to inhibit these enzymes makes them promising candidates for new antibacterial agents. nih.govnih.gov

While direct evidence for the inhibition of MurB by this compound is not available, this enzyme represents another potential target within the bacterial cell wall synthesis pathway.

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Research into novel antimicrobial agents is critical, and derivatives containing sulfonamide and tetrazole motifs have shown potential in this area. For example, certain benzenesulfonamide derivatives have been investigated for their activity against resistant pathogens. researchgate.net The development of multi-target antibacterial agents, such as those combining different pharmacophores, is a promising strategy to combat resistance. rsc.org

Antifungal Efficacy

Derivatives containing the tetrazole ring have demonstrated promising antifungal properties.

A primary target for many azole antifungal drugs is the enzyme sterol 14-α demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govcardiff.ac.uknih.govdrugbank.comresearchgate.net Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Tetrazole-based compounds have been designed and synthesized as potent inhibitors of CYP51. nih.gov The structural features of these molecules allow them to bind to the active site of the enzyme, preventing its normal function. The evaluation of novel arylsulfonamides has also shown their potential as antifungal agents against various Candida species. nih.gov

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a major infectious disease worldwide, and the need for new, effective drugs is urgent. Tetrazole-containing compounds have emerged as a promising class of antitubercular agents. nih.govresearchgate.netresearchgate.net Several studies have reported the in vitro activity of tetrazole derivatives against the H37Rv strain of Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.netresearchgate.net The mechanism of action for these compounds against M. tuberculosis is an active area of research, with some studies suggesting that they may target various essential cellular processes.

Interactive Data Table: Antimicrobial Activity of Related Derivatives

Compound ClassTarget OrganismActivity/MechanismReference(s)
Benzenesulfonamide DerivativesGram-positive & Gram-negative bacteriaGeneral antibacterial activity researchgate.netmdpi.comnih.gov
Tetrazole-Heterocycle HybridsGram-positive & Gram-negative bacteriaEnhanced antibacterial effectiveness nih.gov
SulfonamidesBacteriaInhibition of Folic Acid Synthesis (DHPS) researchgate.netnih.govnih.govresearchgate.net
Tetrazole DerivativesBacteriaInhibition of DNA Gyrase & Topoisomerase IV nih.govmdpi.comnih.govnih.gov
ArylsulfonamidesCandida spp.Antifungal activity nih.gov
Azole/Tetrazole DerivativesFungi (Candida spp.)Inhibition of Sterol 14-α Demethylase (CYP51) nih.govcardiff.ac.uknih.govdrugbank.comresearchgate.net
Tetrazole DerivativesMycobacterium tuberculosis H37RvAntitubercular activity mdpi.comnih.govresearchgate.netresearchgate.net
Inhibition of Mycobacterial Targets (e.g., InhA)

Information regarding the direct inhibition of mycobacterial targets such as InhA by this compound or its pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine derivatives is not detailed in the available research. While various other sulfonamide-containing compounds have been investigated as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), specific data for this particular chemical series is not presently available. orientjchem.orgmdpi.com

Enzyme Inhibition Studies (Specific Enzymes)

Beyond kinase inhibition, sulfonamide derivatives are well-known for their interaction with other enzyme classes, most notably carbonic anhydrases (CAs). Research into pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine derivatives, a structurally related class, has shown significant and selective inhibitory activity against specific human carbonic anhydrase (hCA) isoenzymes. mdpi.com These compounds were found to be potent inhibitors of the tumor-associated transmembrane isoforms hCA IX and hCA XII, which play roles in tumor progression and acidification of the tumor microenvironment. mdpi.comnih.gov Notably, this inhibition was selective, as the compounds were largely ineffective against the non-tumor cytosolic isoenzymes hCA I and hCA II. mdpi.com This selective inhibition of cancer-associated CA isoforms represents another potential mechanism for their anticancer activity.

Inhibition of Specific Enzymes by Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine Sulfonamide Derivatives and Related Compounds
Enzyme/Pathway TargetEffectExample Compound(s)Source
Bruton's Tyrosine Kinase (BTK)InhibitionMM129 mdpi.commdpi.commdpi.com
AKT-mTOR PathwayInhibitionMM131, Other MM-compounds (in silico) mdpi.com
Carbonic Anhydrase IX (hCA IX)Selective InhibitionPyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine derivatives mdpi.com
Carbonic Anhydrase XII (hCA XII)Selective InhibitionPyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine derivatives mdpi.com
Carbonic Anhydrase I (hCA I)IneffectivePyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine derivatives mdpi.com
Carbonic Anhydrase II (hCA II)IneffectivePyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine derivatives mdpi.com

An extensive search for scientific literature detailing the pharmacological activities of the specific chemical compound This compound has yielded no specific research findings for the activities outlined in your request.

The search included targeted queries for the compound's potential effects on:

Carbonic Anhydrase Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

α-Glucosidase Inhibition

12-Lipoxygenase Inhibition

Urease Enzyme Inhibition

Monoamine Oxidase B (MAO-B) Inhibition

Immunomodulatory / Anti-inflammatory Mechanisms

While studies exist for structurally related compounds—such as other benzenesulfonamide derivatives or different tetrazole-containing molecules—no data was found for the exact compound "this compound" in relation to these specific pharmacological targets.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on the requested compound, as the primary research data does not appear to be available in the public domain. Attempting to create the article by extrapolating from related compounds would not meet the strict requirement of focusing exclusively on "this compound".

An extensive review of scientific literature did not yield specific experimental data for the compound this compound concerning its in vivo antidiabetic/antihyperglycemic activity or its in vitro antioxidant properties.

The user's request was for an article detailing the pharmacological activities of this specific chemical entity, structured around a precise outline that includes PPARγ agonism, blood glucose-lowering effects in non-human models, and in vitro antioxidant assays.

Despite targeted searches for research pertaining directly to this compound, no dedicated studies presenting data for these activities could be located. The available literature discusses the biological activities of broader classes of compounds, such as tetrazole derivatives and sulfonamides, but does not provide the specific mechanistic and activity data required to accurately and authoritatively construct the requested article for this particular compound.

Therefore, in adherence with the principles of scientific accuracy and the strict constraints of the user's request to focus solely on this compound, the article cannot be generated. There is no publicly available research data to populate the specified sections on its pharmacological activities.

Emerging Research Applications and Future Directions

Development of Novel Therapeutic Leads (non-clinical)

The tetrazole moiety is a recognized pharmacophore in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group to enhance the drug-like properties of molecules, such as metabolic stability and lipophilicity. beilstein-journals.orgsemanticscholar.org The combination of a tetrazole ring with a sulfonamide group, as seen in 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, creates a versatile scaffold for the development of novel therapeutic leads.

Research has demonstrated that benzene-sulfonamide tetrazole derivatives exhibit potential as inhibitors of various enzymes. For instance, a molecular modeling study of a synthesized benzene-sulfonamide tetrazole showed high affinity and selectivity for the active site of protein-tyrosine phosphatase 1B (PTP1B), a key target in the treatment of diabetes. mdpi.com Furthermore, derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] wikipedia.orgacs.orgnih.govtriazine sulfonamides have shown cytotoxic and proapoptotic activity against cancer cell lines in nanomolar concentrations without affecting normal cells. nih.gov These findings underscore the potential of tetrazole-sulfonamide scaffolds in generating a new class of therapeutic agents. nih.gov The tetrazole unit can form multiple hydrogen bonds, which contributes to its binding affinity with biological receptors. semanticscholar.orgnih.gov

Table 1: Investigated Therapeutic Targets for Tetrazole-Sulfonamide Derivatives

Therapeutic TargetCompound Class/DerivativePotential Application
Protein-Tyrosine Phosphatase 1B (PTP1B)Benzene-sulfonamide tetrazoleAnti-diabetic mdpi.com
Carbonic Anhydrase IX and XIIPyrazolo[4,3-e]tetrazolo[1,5-b] wikipedia.orgacs.orgnih.govtriazine sulfonamidesAnticancer nih.govuomustansiriyah.edu.iq
MCL-1/BCL-xLN-(4-(2H-tetrazol-5-yl)phenyl)benzenesulfonamide derivativesAnticancer nih.govrsc.org
Various bacterial strainsSulfonamide derivatives with tetrazole ringsAntimicrobial researchgate.netaelsindia.com

Advanced Synthetic Methodologies for Compound Diversification

The exploration of the therapeutic potential of this compound and its analogs is heavily reliant on the development of advanced and efficient synthetic methodologies. These methods are crucial for creating diverse libraries of compounds for high-throughput screening. nih.gov

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of substituted tetrazole derivatives, offering atom economy, efficiency, and the ability to generate molecular complexity in a single step. nih.gov The Ugi and Passerini multicomponent reactions, for example, can be adapted to incorporate the tetrazole moiety, providing access to a wide range of structurally diverse molecules. beilstein-journals.org

Another key synthetic route is the [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane (B103560) to produce 2-aryl-2H-tetrazoles. wikipedia.org The 1,3-dipolar cycloaddition between nitriles and azides is also a widely used method for synthesizing 5-substituted 1H-tetrazoles. nih.gov These synthetic strategies are instrumental in the diversification of the tetrazole-sulfonamide scaffold, enabling the exploration of structure-activity relationships. beilstein-journals.orgnih.gov

Integrated Computational-Experimental Drug Discovery Pipelines

The integration of computational modeling with experimental synthesis and testing has become a cornerstone of modern drug discovery. mdpi.comuomustansiriyah.edu.iq In the context of tetrazole-sulfonamide research, in silico methods are employed to predict the binding modes and affinities of novel derivatives with their biological targets. mdpi.com

Molecular docking studies have been instrumental in understanding the interactions of benzene-sulfonamide tetrazoles with the catalytic site of PTP1B, guiding the design of more potent inhibitors. mdpi.com Similarly, computational analysis of pyrazolo[4,3-e]tetrazolo[1,5-b] wikipedia.orgacs.orgnih.govtriazine sulfonamides has helped to elucidate their potential anticancer mechanisms, such as the inhibition of BTK kinase and the AKT-mTOR pathway. nih.gov These computational insights, when coupled with experimental validation, create a powerful pipeline for the rational design and optimization of new therapeutic leads. mdpi.comnih.gov This integrated approach accelerates the drug discovery process and increases the likelihood of identifying promising drug candidates. nih.gov

Exploration of New Biological Targets and Pathways

While the traditional role of sulfonamides has been in areas like antibacterial therapy, the unique properties of the tetrazole-sulfonamide scaffold are opening doors to new biological targets and pathways. researchgate.net Researchers are actively exploring the potential of these compounds beyond their established applications.

One area of interest is the inhibition of anti-apoptotic proteins like MCL-1 and BCL-xL, which are overexpressed in many cancers. nih.govrsc.org Bioisosteric replacement of a key carboxylic acid with a tetrazole in a known inhibitor has been shown to be well-tolerated, maintaining or even improving binding affinity. nih.govrsc.org This highlights the potential of tetrazole-sulfonamides in developing novel cancer therapies.

Furthermore, the diverse pharmacological properties of tetrazoles, including their potential as antihypertensive, anti-allergic, and anticonvulsant agents, suggest that tetrazole-sulfonamide derivatives could be investigated for a wide range of other biological targets. nih.gov The ability of the tetrazole ring to act as a versatile pharmacophore allows for the tuning of electronic and steric properties to target specific enzymes and receptors. beilstein-journals.org

Applications in Materials Science (e.g., High Nitrogen Content Materials, Gas Generators)

Beyond its medicinal applications, the tetrazole ring's high nitrogen content and energetic properties make it a valuable component in materials science. nih.gov Tetrazole derivatives are investigated as high-energy materials that can serve as environmentally benign components for gas generators, with applications in systems like automobile airbags. acs.orgnih.gov These materials are desirable due to their high burn rate, relative stability, and the production of non-toxic reaction products like nitrogen gas. wikipedia.orgacs.org

The incorporation of tetrazole skeletons into molecules is a strategy to create high-nitrogen energetic materials with excellent performance and suitable sensitivity. nih.gov The high heat of formation of many tetrazole compounds contributes to their energetic properties. jes.or.jp For example, 5-aminotetrazole (B145819) is a component sometimes used in gas generators. wikipedia.org The development of nitrogen-rich energetic materials based on the tetrazole skeleton is an active area of research, with a focus on synthesizing compounds with high energy density and good thermal stability. nih.govrsc.org

Table 2: Properties of Tetrazole Derivatives in Materials Science Applications

PropertySignificance
High Nitrogen ContentLeads to the generation of a large volume of nitrogen gas upon decomposition. nih.govnih.gov
High Heat of FormationContributes to the energetic nature of the material. jes.or.jprsc.org
Formation of Non-toxic ProductsEnvironmentally friendly, producing primarily nitrogen gas. wikipedia.orgacs.org
High Burn Rate and StabilityDesirable characteristics for applications like gas generators. wikipedia.orgacs.org

Addressing Challenges in Tetrazole-Sulfonamide Research

Despite the promising applications, research into tetrazole-sulfonamides is not without its challenges. A key hurdle is the need for more efficient and versatile synthetic routes to generate a wider diversity of compounds for biological screening. beilstein-journals.org While methods like MCRs are promising, further development is needed to expand their scope and applicability. nih.gov

Another challenge lies in fully understanding the structural biology and binding modes of these compounds. acs.org Although computational tools are helpful, experimental validation through techniques like X-ray crystallography is crucial for a complete understanding of their interactions with biological targets. Furthermore, the potential for tautomerism in 5-substituted tetrazoles can complicate their synthesis and characterization, requiring careful control of reaction conditions. nih.gov The development of robust analytical methods to characterize these compounds is therefore essential.

Prospects for Next-Generation Chemical Agents

The future of tetrazole-sulfonamide research is bright, with numerous avenues for the development of next-generation chemical agents. The continued integration of computational design with advanced synthetic methodologies will be key to creating novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. beilstein-journals.orgnih.gov

The exploration of novel scaffolds and the strategic placement of the tetrazole-sulfonamide moiety will likely lead to the discovery of agents with new mechanisms of action. beilstein-journals.org The building block approach, using pre-functionalized tetrazoles in multicomponent reactions, offers a flexible and efficient way to generate novel and complex molecular architectures. beilstein-journals.org

In materials science, the focus will likely be on the design and synthesis of new high-nitrogen materials with tailored properties, such as improved thermal stability and controlled decomposition rates, for advanced applications in propulsion and gas generation. nih.govenergetic-materials.org.cn The unique combination of properties offered by the tetrazole-sulfonamide scaffold ensures its continued relevance and potential for innovation in both medicine and materials science.

Q & A

Q. What are the key synthetic strategies for preparing 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions to form the tetrazole ring. A common approach uses hydrazine hydrate with sulfonamide precursors under reflux conditions in ethanol, followed by acid catalysis (e.g., sulfuric acid) to promote cyclization . Reaction optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (reflux at ~80°C minimizes side products), and stoichiometric ratios of reagents (excess hydrazine ensures complete conversion). Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity, as residual solvents or unreacted intermediates can skew analytical results .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., sulfonamide NH2_2 at δ 6.8–7.2 ppm) and confirm the tetrazole ring’s electronic effects on aromatic protons .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond distances ~1.63 Å in sulfonamide groups) and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 267.04 g/mol for C7_7H7_7N5_5O2_2S) and detects isotopic patterns .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Methodological Answer : The tetrazole ring (pKa ~4.9) exhibits acidic behavior, enabling salt formation with bases, while the sulfonamide group (pKa ~10.2) participates in hydrogen bonding and nucleophilic substitutions. Reactivity can be modulated by pH:
  • Acidic conditions : Protonation of the tetrazole nitrogen enhances electrophilicity, facilitating alkylation or acylation .
  • Basic conditions : Deprotonation of sulfonamide NH2_2 increases nucleophilicity for SN2_2 reactions .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of the tetrazole-sulfonamide moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. For example:
  • The tetrazole’s HOMO (-6.2 eV) localizes on nitrogen atoms, indicating electron-rich regions prone to oxidation .
  • Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., cyclooxygenase-2) by simulating interactions with sulfonamide’s sulfonyl group .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Purity validation : Use HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted hydrazine) can interfere with enzymatic assays .
  • Standardized protocols : Replicate studies under controlled pH (7.4 for physiological relevance) and temperature (37°C) to minimize variability .
  • Structural analogs : Compare activity with derivatives (e.g., triazole-substituted sulfonamides) to isolate functional group contributions .

Explain the mechanistic pathways involved in nucleophilic substitution reactions at the sulfonamide group under varying pH conditions.

  • Methodological Answer :
  • Acidic pH (pH < 3) : Protonation of the sulfonamide oxygen increases electrophilicity, favoring SN1_1 mechanisms with carbocation intermediates (e.g., reaction with benzyl bromide yields N-alkylated products) .
  • Neutral/Basic pH (pH 7–10) : Deprotonation of NH2_2 generates a stronger nucleophile, enabling SN2_2 displacement (e.g., reaction with methyl iodide forms S–N methylated derivatives). Kinetic studies (via 1H^1H-NMR monitoring) show second-order dependence on nucleophile concentration .

Q. How do crystallographic packing patterns influence the compound’s stability and solubility?

  • Methodological Answer : X-ray diffraction reveals that intermolecular hydrogen bonds (e.g., N–H···O between sulfonamide groups) form layered structures, reducing solubility in nonpolar solvents. Co-crystallization with citric acid disrupts these networks, improving aqueous solubility by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.